molecular formula C17H18ClN3O6 B1263097 Atto 465

Atto 465

Cat. No.: B1263097
M. Wt: 395.8 g/mol
InChI Key: GNBRXTLWLALPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atto 465 is a chemical compound with the molecular formula C17H18ClN3O6. It is a member of the acridinium family and is known for its role as a fluorochrome . This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atto 465 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

    Reaction Steps: The process includes nitration, reduction, and subsequent functional group modifications to introduce the amino and carboxypropyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Atto 465 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted acridinium derivatives, which can be further utilized in different applications.

Scientific Research Applications

Atto 465 has a wide range of scientific research applications:

    Chemistry: Used as a fluorochrome in fluorescence spectroscopy and microscopy.

    Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of Atto 465 involves its interaction with specific molecular targets. The compound binds to nucleic acids, leading to fluorescence emission upon excitation. This property is exploited in various imaging and diagnostic techniques. The molecular pathways involved include the excitation of electrons and subsequent emission of light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atto 465 is unique due to its combination of amino and carboxypropyl groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to act as a fluorochrome makes it particularly valuable in scientific research.

Properties

Molecular Formula

C17H18ClN3O6

Molecular Weight

395.8 g/mol

IUPAC Name

4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid;perchlorate

InChI

InChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5)

InChI Key

GNBRXTLWLALPKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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